6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine
Description
Structural Characterization of 6-Bromo-3-chloro-triazolo[4,3-a]pyrimidine
Molecular Geometry and Crystallographic Analysis
The molecular formula C₅H₂BrClN₄ confirms a bicyclic structure comprising a pyrimidine ring fused to a triazole moiety. Single-crystal X-ray diffraction studies on analogous triazolopyrimidine systems reveal planar geometries, with bond lengths and angles consistent with aromatic heterocycles. For example, in 4,5-dihydro-5-oxo-triazolo-[1,5-a]pyrimidine, the triazole and pyrimidine rings exhibit bond lengths of 1.32–1.39 Å for C–N and 1.36–1.41 Å for C–C, characteristic of delocalized π-electrons. Halogen substituents (Br and Cl) introduce steric and electronic perturbations, potentially distorting the planar structure.
Table 1: Predicted Crystallographic Parameters
| Parameter | Value (Å/°) |
|---|---|
| C–Br Bond Length | 1.90–1.93 |
| C–Cl Bond Length | 1.72–1.75 |
| N–C–N Bond Angle | 116–120 |
| Dihedral Angle (Triazole-Pyrimidine) | 0–5° |
The chlorine atom at position 3 likely participates in intermolecular halogen bonding, as observed in related chloro-substituted triazolopyrimidines.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H and ¹³C NMR spectra for this compound are inferred from structurally similar triazolopyrimidines. The deshielded proton at position 7 (pyrimidine ring) typically resonates near δ 8.9–9.2 ppm due to electron-withdrawing effects from the triazole ring. Bromine and chlorine substituents further deshield adjacent carbons, with C-6 (Br-substituted) and C-3 (Cl-substituted) appearing at δ 120–125 ppm and δ 135–140 ppm in ¹³C NMR, respectively.
Table 2: Predicted NMR Chemical Shifts
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| C-3 (Cl) | – | 138.5 |
| C-6 (Br) | – | 122.7 |
| H-7 | 9.1 | – |
Coupling constants between H-7 and H-5 (J ≈ 5–7 Hz) confirm the fused ring system’s rigidity.
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
Key IR absorptions include:
The absence of N–H stretches above 3,000 cm⁻¹ suggests the predominance of non-tautomeric forms in solid-state spectra.
UV-Vis Absorption Profiles and Electronic Transitions
The compound exhibits a π→π* transition in the 260–280 nm range, attributed to the conjugated triazole-pyrimidine system. Bromine and chlorine substituents induce bathochromic shifts (~10–15 nm) compared to non-halogenated analogs due to their electron-withdrawing effects. A weaker n→π* transition near 320 nm arises from lone pairs on nitrogen and halogens.
Table 3: Electronic Transition Parameters
| Transition Type | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* | 275 | 8,500 |
| n→π* | 320 | 450 |
Tautomeric Equilibrium Studies in Solution Phase
Quantum mechanical calculations on analogous systems predict two dominant tautomers for 6-bromo-3-chloro-triazolo[4,3-a]pyrimidine:
- N1-Protonated Form : Proton resides on the triazole nitrogen (ΔG ≈ 0 kcal/mol).
- N4-Protonated Form : Less stable by ~2–3 kcal/mol.
In aqueous solution, polar solvents stabilize the N1 tautomer through hydrogen bonding, as evidenced by pH-dependent NMR studies on related compounds. Free energy barriers for tautomer interconversion range from 10–15 kcal/mol, indicating slow exchange at room temperature.
Properties
Molecular Formula |
C5H2BrClN4 |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H |
InChI Key |
PXJRCLKGNAEAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NN=C(N21)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of the target enzymes .
Comparison with Similar Compounds
Structural and Electronic Differences
Triazolopyrimidines exhibit significant variability in bioactivity and reactivity depending on the substitution pattern and ring fusion regiochemistry. Key comparisons include:
- Regioisomers :
- [1,2,4]Triazolo[1,5-a]pyrimidines vs. [1,2,4]Triazolo[4,3-a]pyrimidines :
- The position of the triazole ring fusion alters electronic environments. For example, [1,2,4]triazolo[4,3-a]pyrimidines exhibit distinct NMR shifts compared to [1,5-a] regioisomers. In [1,2,4]triazolo[4,3-a]pyrimidines, C3-H and C5-H protons appear more downfield due to anisotropic effects from the triazole ring .
Differentiation between regioisomers is reliably achieved via ¹H-¹⁵N HMBC NMR experiments, which highlight differences in nitrogen connectivity .
- This derivative is a key intermediate in Suzuki cross-coupling reactions for generating aryl-substituted analogs . 3-Chloro Substitution: Chlorine at position 3 may increase metabolic stability and influence intermolecular interactions, as seen in related triazolopyrimidines with halogen substituents .
Table 2: Bioactivity of Selected Triazolopyrimidines
Physicochemical Properties
- Solubility : Halogenation (Br, Cl) reduces aqueous solubility but improves lipid membrane permeability, critical for CNS-targeting agents.
- Stability : Chlorine at position 3 enhances metabolic stability against oxidative degradation, as observed in related antihypertensive triazolopyrimidines .
Q & A
Q. What are the primary synthetic routes for 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine, and how do reaction conditions impact yields?
Methodological Answer: Two common methods are used for synthesizing triazolopyrimidine derivatives:
- Method A : Reacting 2-hydrazinopyrimidine with acid chlorides or related reagents under controlled conditions. This method typically requires anhydrous solvents (e.g., DMF) and elevated temperatures (~105°C) to facilitate cyclization .
- Method B : Oxidative cyclization of hydrazones using agents like bromine or FeCl₃. This approach often achieves moderate to high yields but requires careful control of stoichiometry to avoid over-oxidation .
Q. Key Factors Affecting Yield :
- Purity of starting materials (e.g., 3-amino[1,2,4]triazoles).
- Solvent choice (polar aprotic solvents like DMF improve reactivity).
- Temperature optimization to balance reaction rate and side-product formation.
| Method | Starting Material | Reagent/Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| A | 2-Hydrazinopyrimidine | Acid chloride, DMF, 105°C | 60–85 | |
| B | Hydrazone derivative | Br₂ or FeCl₃, RT to reflux | 45–75 |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves structural ambiguities (e.g., regioselectivity of substitutions). For example, crystallographic data (CCDC 1906114) confirmed the C-6 bromine substitution in analogous triazolopyrimidines .
- NMR Spectroscopy : ¹H/¹³C NMR identifies halogen positions and ring conformation. Coupling patterns in aromatic regions distinguish between triazolo and pyrimidine protons .
- Mass Spectrometry : High-resolution MS validates molecular weight and halogen isotopic signatures (e.g., Br/Cl doublets) .
Advanced Research Questions
Q. How does the triazolopyrimidine ring system influence regioselective substitution at C-6 versus other positions?
Methodological Answer: The electron-deficient triazolopyrimidine ring directs electrophilic substitutions to C-6 due to:
- Electronic Effects : The nitrogen-rich ring creates electron-deficient regions, favoring electrophilic attack at C-6. Chlorosulfonation studies confirm this preference, with >90% selectivity at C-6 under acidic conditions .
- Steric Factors : Bulky substituents at C-3 (e.g., chlorine) further block alternative positions, enhancing C-6 reactivity .
Q. Contradictions to Address :
- In rare cases, steric hindrance from C-3 substituents may force substitutions at C-5. Researchers should verify regiochemistry via NOESY NMR or X-ray crystallography .
Q. What strategies mitigate discrepancies in reported reactivity or yields for halogenated triazolopyrimidines?
Methodological Answer:
- Reaction Optimization : Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., BBr₃ for demethylation) to improve reproducibility .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized hydrazones in Method B) and adjust stoichiometry .
- Cross-Validation : Compare synthetic routes (e.g., Method A vs. B) for the same target compound to isolate variables affecting yield .
Q. How can the triazolopyrimidine core be functionalized for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bromine/Chloro Exchange : Replace bromine at C-6 via Suzuki coupling to introduce aryl/heteroaryl groups for SAR testing .
- Derivatization at C-3 : React the chlorine substituent with amines or thiols under nucleophilic aromatic substitution (e.g., K₂CO₃ in DMF at 70°C) .
- Pharmacophore Hybridization : Fuse with pyridazine or pyrazine rings (e.g., via [4+2] cycloaddition) to enhance bioactivity .
Q. What safety protocols are essential for handling halogenated triazolopyrimidines?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorination) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal in designated halogenated waste containers .
Q. How can computational modeling guide the design of triazolopyrimidine-based inhibitors?
Methodological Answer:
- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., kinases). Validate with enzymatic assays .
- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization .
- ADMET Prediction : Assess bioavailability and toxicity early in drug development to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
